![molecular formula C29H30N4O4 B2575224 N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-88-6](/img/no-structure.png)
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits promising anticancer potential. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanistic studies suggest interactions with key cellular pathways involved in cancer progression .
- As a kinase inhibitor, this compound targets specific enzymes involved in cell signaling pathways. It may inhibit kinases related to cell proliferation, angiogenesis, and inflammation. Investigating its selectivity and potency against different kinases is crucial for drug development .
- Neuroprotective effects have been observed in preclinical studies. Researchers investigate its potential in treating neurodegenerative conditions like Alzheimer’s disease, Parkinson’s disease, and stroke. Understanding its impact on neuronal survival and synaptic function is essential .
- The compound’s structure suggests anti-inflammatory properties. It may modulate immune responses by affecting cytokines, NF-κB, and other inflammatory mediators. Researchers explore its potential in chronic inflammatory diseases .
- Preliminary studies indicate antibacterial and antifungal activities. Researchers evaluate its efficacy against drug-resistant pathogens. The compound’s unique scaffold may inspire novel antimicrobial agents .
- Investigations into its cardiovascular effects include vasodilation, blood pressure regulation, and potential cardioprotective mechanisms. Researchers explore its impact on endothelial function and smooth muscle cells .
Anticancer Properties
Kinase Inhibitor
Neuroprotection and Neurodegenerative Diseases
Anti-inflammatory Activity
Antimicrobial Applications
Cardiovascular Effects
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of N-(1-benzylpiperidin-4-yl)amine and subsequent acylation with chloroacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N-(1-benzylpiperidin-4-yl)amine", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a base such as potassium carbonate to yield the corresponding imine intermediate.", "Step 2: Addition of N-(1-benzylpiperidin-4-yl)amine to the imine intermediate and subsequent acylation with chloroacetyl chloride to yield the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with ammonia in the presence of a base such as sodium hydroxide to yield the final product, N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS RN |
892275-88-6 |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36) |
InChI Key |
ZVXTVMXJNMLGHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.